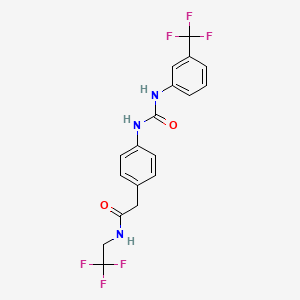
N-(2,2,2-trifluoroethyl)-2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-trifluoroethyl)-2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)acetamide is a useful research compound. Its molecular formula is C18H15F6N3O2 and its molecular weight is 419.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,2,2-trifluoroethyl)-2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)acetamide is a complex organic compound featuring trifluoromethyl groups, which are known for their unique biological properties. This article explores its biological activity, focusing on antimicrobial effects, anti-inflammatory potential, and other relevant pharmacological profiles.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H15F6N3O
- Molecular Weight : 399.31 g/mol
This compound contains multiple trifluoromethyl groups that enhance lipophilicity and potentially influence its biological activity.
1. Antimicrobial Activity
Research indicates that compounds with trifluoromethyl moieties exhibit significant antimicrobial properties. In a study evaluating various derivatives against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), it was found that:
- Minimum Inhibitory Concentrations (MICs) : The compound demonstrated MIC values that suggest effective inhibition of bacterial growth. Specifically, derivatives with similar structures showed high activity against MRSA strains, with some compounds achieving MICs as low as 5 µg/mL .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| N-(2,2,2-trifluoroethyl)-... | 5 | MRSA |
| Trifluoromethyl derivative | 10 | S. aureus |
2. Anti-inflammatory Potential
The anti-inflammatory effects of this compound were assessed through various in vitro assays. It was observed that the presence of trifluoromethyl groups significantly modulated the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses:
- Inhibition of NF-κB : Certain derivatives showed up to a 15% decrease in NF-κB activity at concentrations around 20 µM, indicating potential therapeutic applications in inflammatory diseases .
| Compound | NF-κB Inhibition (%) | Concentration (µM) |
|---|---|---|
| N-(2,2,2-trifluoroethyl)-... | 15 | 20 |
| Control | 0 | - |
Case Studies and Research Findings
A notable study synthesized several N-phenylacetamide derivatives and assessed their anticonvulsant activities. Among these, compounds with trifluoromethyl substitutions consistently outperformed others in seizure protection tests:
- Key Findings :
- The presence of trifluoromethyl groups correlated with enhanced anticonvulsant activity.
- Structure-activity relationships indicated that specific substitutions at the anilide moiety were crucial for efficacy.
Propiedades
IUPAC Name |
N-(2,2,2-trifluoroethyl)-2-[4-[[3-(trifluoromethyl)phenyl]carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F6N3O2/c19-17(20,21)10-25-15(28)8-11-4-6-13(7-5-11)26-16(29)27-14-3-1-2-12(9-14)18(22,23)24/h1-7,9H,8,10H2,(H,25,28)(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLIYTXHLWCGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














